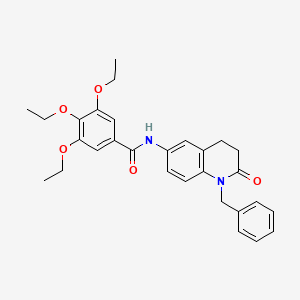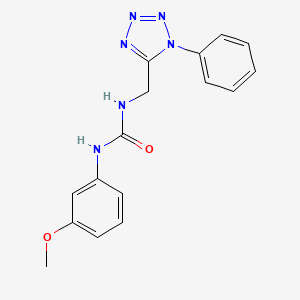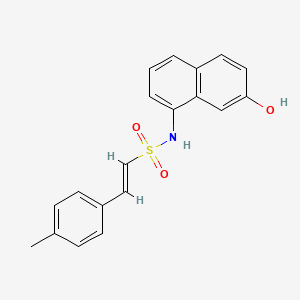
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-triethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-triethoxybenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a derivative of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, which is known for its antioxidant and anti-inflammatory properties.
Scientific Research Applications
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-triethoxybenzamide has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anticancer and anti-inflammatory properties. In a study published in the European Journal of Medicinal Chemistry, N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-triethoxybenzamide was found to have potent cytotoxic activity against cancer cells, including breast cancer, lung cancer, and colon cancer cells. In another study published in the Journal of Enzyme Inhibition and Medicinal Chemistry, this compound was found to have anti-inflammatory activity by inhibiting the production of nitric oxide and prostaglandin E2.
Mechanism of Action
The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-triethoxybenzamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. In a study published in the European Journal of Medicinal Chemistry, this compound was found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and cell death. In addition, this compound was found to inhibit the activation of NF-κB, a signaling pathway that is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-triethoxybenzamide has been shown to have several biochemical and physiological effects. In a study published in the European Journal of Medicinal Chemistry, this compound was found to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound was found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In a study published in the Journal of Enzyme Inhibition and Medicinal Chemistry, this compound was found to reduce the production of nitric oxide and prostaglandin E2, which are inflammatory mediators.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-triethoxybenzamide in lab experiments is its potent cytotoxic and anti-inflammatory activity, which makes it a promising candidate for the development of new anticancer and anti-inflammatory drugs. Another advantage is its relatively simple synthesis method, which makes it accessible for further research. However, one limitation is the lack of information on its pharmacokinetics and toxicity, which requires further investigation.
Future Directions
There are several future directions for the research on N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-triethoxybenzamide. One direction is to investigate its pharmacokinetics and toxicity in vivo, which will provide important information for its potential use in humans. Another direction is to explore its potential applications in other fields, such as neurology and immunology. In addition, further studies are needed to elucidate its mechanism of action and to optimize its structure for increased potency and selectivity. Finally, clinical trials are needed to evaluate its efficacy and safety as a potential anticancer and anti-inflammatory drug.
Synthesis Methods
The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-triethoxybenzamide involves a multi-step reaction sequence. The first step is the synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, which is achieved by the condensation of 2-methoxyphenethylamine with ethyl glyoxylate. The second step involves the reaction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with benzaldehyde in the presence of a catalyst to form N-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The final step is the reaction of N-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with 3,4,5-triethoxybenzoyl chloride to form N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-triethoxybenzamide.
properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O5/c1-4-34-25-17-22(18-26(35-5-2)28(25)36-6-3)29(33)30-23-13-14-24-21(16-23)12-15-27(32)31(24)19-20-10-8-7-9-11-20/h7-11,13-14,16-18H,4-6,12,15,19H2,1-3H3,(H,30,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCSJFRWQSNFJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-triethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclopentyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B2398733.png)
![Tert-butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2398737.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2398738.png)


![ethyl 2-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2398745.png)
![N-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2398746.png)

![Methyl 4-[[2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2398749.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2398750.png)

![N-[[5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2398753.png)

